![molecular formula C20H23N5O2 B2519438 3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-17-6](/img/structure/B2519438.png)

3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

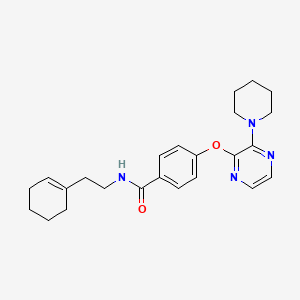

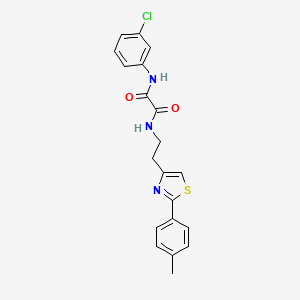

The compound "3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a structurally complex molecule that belongs to the family of purine derivatives. Purine derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound is likely to have been synthesized as part of research efforts to explore new pharmacologically active molecules within this chemical class.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step reactions that build the purine ring system and introduce various substituents to modulate the molecule's properties. For instance, the synthesis of related compounds, such as 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, was achieved through intramolecular alkylation of precursor molecules, which were themselves prepared through a series of reactions starting from a nitrosopyrimidine derivative . This suggests that the synthesis of "3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" would similarly require careful planning of the synthetic route to ensure the correct placement of substituents and the formation of the desired purine scaffold.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused ring system that includes an imidazole ring joined to a pyrimidine ring. The presence of various substituents can significantly influence the electronic distribution and steric hindrance within the molecule, which in turn affects its reactivity and interaction with biological targets. An NMR study of isomeric purine derivatives has shown that the electronic environment of the imidazole system can be modulated by the formation of additional rings and the introduction of substituents . This implies that the molecular structure of "3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" would be key to its chemical behavior and potential biological activity.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, depending on the functional groups present and the overall molecular structure. The reactivity of such compounds can be explored through studies of their behavior under different conditions, such as in neutral or acidic media. For example, the protonation of nitrogen atoms in the purine ring has been shown to be influenced by the nature of the substituents and the ring system's electron density . This information is crucial for understanding the chemical reactions that "3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" may undergo, which could include nucleophilic attacks, electrophilic substitutions, or other transformations relevant to its potential use as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. For purine derivatives, these properties are influenced by the presence of alkyl or phenyl groups, as well as the specific configuration of the purine ring system. The introduction of substituents like carboxybenzyl and chloro/cyanobenzyl groups has been shown to affect the inhibitory activities of purine-based dipeptidyl peptidase IV (DPP-IV) inhibitors, indicating that subtle changes in structure can lead to significant differences in biological activity . Therefore, a detailed analysis of the physical and chemical properties of "3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" would be essential to predict its solubility, stability, and overall suitability for pharmaceutical development.

Wissenschaftliche Forschungsanwendungen

Physical Properties and Reactivity

Purine derivatives exhibit varied physical properties and reactivity based on their substitution patterns. For instance, purine-6,8-diones, which are related to the compound of interest, show distinct ionization behaviors and methylation reactions depending on the presence of substituents at specific positions on the purine ring. Methylation of these compounds typically occurs at position 9, except when steric hindrance influences reactivity (Rahat, Bergmann, & Tamir, 1974). This suggests that modifications to the purine scaffold, such as those in 3-allyl-1-methyl-9-phenethyl derivatives, could significantly affect their chemical behavior and potential applications in synthesis and drug design.

Synthesis and Applications

New purinediones have been synthesized with varying substituents, demonstrating the versatility of purine derivatives in chemical synthesis. For example, 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones were obtained through multistep synthetic routes, highlighting the potential for structural diversification and the exploration of new biological activities (Šimo, Rybár, & Alföldi, 1995). Such methodologies could be applied to synthesize and modify the compound , potentially unveiling novel properties or enhancing known activities.

Anti-inflammatory Activity

Some purine derivatives have shown promising anti-inflammatory effects, suggesting potential therapeutic applications. Analogues based on the pyrimido[2,1-f]purine ring system exhibited significant anti-inflammatory activity in animal models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) (Kaminski et al., 1989). This implies that the specific compound of interest, with its unique substitution pattern, may also possess anti-inflammatory properties worth investigating.

Eigenschaften

IUPAC Name |

1-methyl-9-(2-phenylethyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-3-11-25-18(26)16-17(22(2)20(25)27)21-19-23(12-7-13-24(16)19)14-10-15-8-5-4-6-9-15/h3-6,8-9H,1,7,10-14H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOROZQCNWRCWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)

![2-[(2-formyl-1H-pyrrol-1-yl)methyl]benzonitrile](/img/structure/B2519366.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)